molecular formula C24H17N3O5 B11127101 7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11127101
M. Wt: 427.4 g/mol
InChI Key: HALXTZNUEOZLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the methyl, pyridinyl, and nitrophenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and nitrophenyl positions, using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to similar compounds, 7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Pyridinium salts: Known for their reactivity and applications in various fields.

    Chromeno derivatives: Studied for their biological activities and potential therapeutic applications.

    Nitrophenyl compounds:

Properties

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

7-methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17N3O5/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(7-5-15)27(30)31)26(24(29)23(20)32-18)19-12-14(2)9-10-25-19/h3-12,21H,1-2H3

InChI Key

HALXTZNUEOZLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.